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Cinnamyl isobutyrate - 103-59-3

Cinnamyl isobutyrate

Catalog Number: EVT-463512
CAS Number: 103-59-3
Molecular Formula: C13H16O2
Molecular Weight: 204.26 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Cinnamyl isobutyrate is a naturally occurring flavor compound found in cinnamon. [] It belongs to the class of organic compounds known as esters, characterized by a carboxyl group where the hydrogen is replaced by an alkyl group. In scientific research, Cinnamyl isobutyrate has garnered interest due to its potential anti-obesity and glucose-regulating properties.

Source and Classification

Cinnamyl isobutyrate is primarily sourced from cinnamon, where it occurs naturally in the essential oil extracted from cinnamon bark. The compound is classified under esters in organic chemistry, characterized by the functional group -COO- that forms when an alcohol reacts with a carboxylic acid. It has been recognized for its flavoring properties and is categorized as "Generally Recognized As Safe" (GRAS) by the Flavor Extract Manufacturers Association, which allows its use in food products within regulated limits .

Synthesis Analysis

The synthesis of cinnamyl isobutyrate typically involves the esterification reaction between cinnamyl alcohol and isobutyric acid. Various methods can be employed for this synthesis:

  1. Enzymatic Synthesis: This method utilizes lipases as biocatalysts to facilitate the reaction under mild conditions. For example, studies have shown that using immobilized lipase can yield high conversion rates when specific parameters such as temperature (around 50 °C), enzyme concentration (2% w/w), and substrate molar ratios are optimized .
  2. Chemical Synthesis: Traditional chemical methods may involve direct esterification using acid catalysts under reflux conditions. Parameters such as temperature, reaction time (typically several hours), and molar ratios of reactants are critical for maximizing yield.
  3. Solvent-Free Conditions: Recent studies have explored solvent-free conditions for synthesizing various cinnamyl esters, including cinnamyl isobutyrate, which enhances sustainability by reducing waste and solvent usage .
Molecular Structure Analysis

Cinnamyl isobutyrate has a molecular formula of C13H16O2C_{13}H_{16}O_2 and a molecular weight of approximately 208.26 g/mol. The structure consists of a cinnamyl group (derived from cinnamaldehyde) attached to an isobutyric acid moiety.

Structural Features:

  • Functional Groups: The presence of both an alkene (from the cinnamyl part) and an ester functional group.
  • Stereochemistry: The compound can exist in different stereoisomeric forms depending on the configuration around the double bond in the cinnamyl group.

Visualization:

The structural representation can be depicted as follows:

Cinnamyl Isobutyrate C6H5CH=CHCH2COOCH CH3)2\text{Cinnamyl Isobutyrate }\text{C}_{6}\text{H}_{5}\text{CH}=\text{CH}\text{CH}_{2}\text{COOCH CH}_{3})_{2}
Chemical Reactions Analysis

Cinnamyl isobutyrate can participate in various chemical reactions:

  1. Hydrolysis: Under acidic or basic conditions, it can hydrolyze back into cinnamyl alcohol and isobutyric acid.
  2. Transesterification: It can react with other alcohols to form different esters.
  3. Oxidation: The double bond in the cinnamyl group may undergo oxidation reactions under certain conditions.

Reaction Conditions:

  • Typical conditions for hydrolysis involve heating in aqueous solutions with acids or bases.
  • Transesterification reactions may require catalysts such as sodium methoxide or sulfuric acid.
Mechanism of Action

The mechanism of action of cinnamyl isobutyrate primarily relates to its sensory properties in food applications:

  • Flavor Profile: It contributes a sweet and fruity note to food products, which can enhance palatability.
  • Physiological Effects: Research indicates that components derived from cinnamon, including cinnamyl isobutyrate, may help regulate glucose levels and appetite hormones . This suggests potential metabolic benefits beyond mere flavor enhancement.
Physical and Chemical Properties Analysis

Cinnamyl isobutyrate exhibits several notable physical and chemical properties:

  • Appearance: Colorless to pale yellow liquid.
  • Boiling Point: Approximately 295 - 297 °C.
  • Refractive Index: Typically around 1.48.
  • Density: Approximately 1.01 g/cm³.

These properties make it suitable for various applications in flavors and fragrances.

Applications

Cinnamyl isobutyrate finds extensive use across several fields:

  1. Flavoring Agent: It is utilized in food products to impart a sweet and fruity flavor profile.
  2. Fragrance Industry: Commonly used in perfumes and scented products due to its pleasant aroma.
  3. Cosmetics: Incorporated into personal care products for fragrance enhancement.
  4. Pharmaceuticals: Investigated for potential therapeutic effects related to metabolic health.

Properties

CAS Number

103-59-3

Product Name

Cinnamyl isobutyrate

IUPAC Name

[(E)-3-phenylprop-2-enyl] 2-methylpropanoate

Molecular Formula

C13H16O2

Molecular Weight

204.26 g/mol

InChI

InChI=1S/C13H16O2/c1-11(2)13(14)15-10-6-9-12-7-4-3-5-8-12/h3-9,11H,10H2,1-2H3/b9-6+

InChI Key

KLKQSZIWHVEARN-TWGQIWQCSA-N

SMILES

CC(C)C(=O)OCC=CC1=CC=CC=C1

Solubility

insoluble in water; soluble in oils
miscible (in ethanol)

Synonyms

cinnamyl butyrate
cinnamyl isobutyrate

Canonical SMILES

CC(C)C(=O)OCC=CC1=CC=CC=C1

Isomeric SMILES

CC(C)C(=O)OC/C=C\C1=CC=CC=C1

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